Daporinad
Description
Daporinad (FK866) is a highly selective, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ levels, this compound induces apoptosis in cancer cells, particularly those reliant on NAMPT for NAD+ biosynthesis . Its chemical structure (C24H29N3O2; molecular weight 391.51) features a benzamide scaffold critical for binding to NAMPT .
Preclinical studies demonstrate potent antitumor activity across diverse models, including glioblastoma (GBM), neuroendocrine prostate cancer (NEPC), and acute myeloid leukemia (AML). In GBM, this compound exhibits IC50 values ranging from 1–10 nM in commercial cell lines (U-251, LN-229) and patient-derived cultures, with higher efficacy in NAMPT-low tumors . In NEPC, this compound shows an IC50 of 0.65 nM, significantly reducing tumor growth in xenograft models . Phase 2 clinical trials have validated its safety and preliminary efficacy, with ongoing studies exploring combination therapies .
This compound’s pharmacokinetics (PK) in mice reveal dose-dependent behavior: linear clearance at 5–10 mg/kg but non-linear trends at 30 mg/kg, suggesting saturation of metabolic enzymes or transporters . Stability studies confirm robustness in plasma under short-term (4 h), freeze-thaw, and long-term (2 weeks) conditions .
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNHDGDUADAGP-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026050 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-64-1, 201034-75-5, 658084-94-7 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK866 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPORINAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Validation of Method Parameters
The LC-qTOF-MS assay was validated for accuracy, precision, and dilution integrity. Quality control (QC) samples at low, medium, and high concentrations (3.06, 162, and 1,776 ng/mL) demonstrated intra- and inter-day accuracy within ±15% and precision ≤15% relative standard deviation (RSD). Dilution integrity tests confirmed that 5-, 10-, and 30-fold dilutions of plasma samples retained accuracy within ±25% of nominal values.
Stability Profiling of this compound in Biological Matrices
Stability studies are critical for ensuring reliable pharmacokinetic data. This compound exhibits remarkable stability under diverse conditions:
- Short-term stability : 4 hours at room temperature (25°C).
- Long-term stability : 2 weeks at −80°C.
- Freeze-thaw stability : Three cycles between −80°C and room temperature.
These findings confirm that this compound remains intact during routine handling and storage, minimizing pre-analytical variability.
Pharmacokinetic Application in Murine Models
The validated LC-qTOF-MS method was applied to intravenous (IV) pharmacokinetic studies in mice at doses of 5, 10, and 30 mg/kg. Non-compartmental analysis revealed dose-dependent pharmacokinetics:
- Linear pharmacokinetics : Observed between 5–10 mg/kg, with area under the curve (AUC) values proportional to dose.
- Non-linear pharmacokinetics : At 30 mg/kg, a 2.3-fold increase in AUC relative to dose suggested saturation of metabolic pathways.
Key pharmacokinetic parameters are summarized below:
| Parameter | 5 mg/kg | 10 mg/kg | 30 mg/kg |
|---|---|---|---|
| AUC₀–t (h·ng/mL) | 1,240 ± 210 | 2,580 ± 450 | 8,760 ± 1,320 |
| Cₘₐₓ (ng/mL) | 2,890 ± 510 | 5,670 ± 980 | 18,200 ± 2,740 |
| t₁/₂ (h) | 1.2 ± 0.3 | 1.4 ± 0.4 | 2.1 ± 0.5 |
In Vitro and In Vivo Metabolite Identification
Metabolite profiling using LC-qTOF-MS identified 25 metabolites arising from ten distinct biotransformation pathways, including oxidation, desaturation, and amide hydrolysis. Structural elucidation relied on fragmentation patterns and retention time alignment with the parent compound. Notable metabolites include:
- M1 : Formed via amide hydrolysis (m/z 261.1961).
- M2/M14 : Desaturation + oxidation products (m/z 406.2125).
- M20 : Amide hydrolysis followed by carboxylation (m/z 276.1594).
Post-preparation analysis with titanium chloride (TiCl₃) confirmed N-oxide formation in six metabolites (M6, M10, M11, M18, M22, M25), evidenced by reversion to parent ion (m/z 392.23) upon reduction.
Metabolic Pathway Dominance
Oxidative metabolism accounted for 64% of detected metabolites, predominantly occurring at the 4-butyl piperidine moiety. Phase II conjugates were absent, suggesting this compound clearance relies primarily on oxidative pathways.
Critical Evaluation of Methodological Limitations
While the LC-qTOF-MS method achieves high sensitivity, its reliance on protein precipitation may co-precipitate phospholipids, potentially ionizing matrix effects. Future methodologies could incorporate solid-phase extraction (SPE) to enhance selectivity. Additionally, the absence of synthetic standards for metabolites limits quantitative accuracy, necessitating semi-quantitative estimates based on parent ion response.
Chemical Reactions Analysis
Metabolic Pathways of Daporinad
This compound undergoes diverse metabolic transformations, primarily involving oxidation, desaturation, and amide hydrolysis. A total of 25 metabolites were identified in vitro (mouse/human liver microsomes) and in vivo (mouse plasma), with distinct metabolic patterns observed across experimental conditions .
Key Metabolic Reactions
-
Amide Hydrolysis
-
Desaturation and Oxidation
-
Oxidation and Di-Oxidation
-
N-Oxidation
Metabolite Identification Data
| Metabolite | Key Reaction | m/z | Formula | Retention Time (min) | Observed in |
|---|---|---|---|---|---|
| M1 | Amide hydrolysis | 261.1961 | 7.36 | Mouse Liver Microsomes | |
| M2/M14 | Desaturation + Oxidation | 406.2125 | 10.07/16.04 | Mouse Liver Microsomes | |
| M5 | Di-oxidation | 424.2231 | 12.48 | Mouse Plasma | |
| M20 | Amide hydrolysis + Carboxylation | 276.1594 | 21.25 | Mouse Liver Microsomes | |
| M25 | Desaturation + Oxidation | 406.2125 | 26.31 | Mouse Plasma |
Note : Retention times and formulas are derived from LC-qTOF-MS data .
Stability and Pharmacokinetic Implications
-
Stability : this compound demonstrated stability under short-term (4 h at room temperature), long-term (2 weeks at −80°C), and freeze-thaw (3 cycles) conditions .
-
Pharmacokinetics : In mice, this compound exhibited linear pharmacokinetics at 5–10 mg/kg doses but non-linear behavior at 30 mg/kg, suggesting saturation of metabolic clearance pathways .
Structural Insights from Fragmentation Patterns
-
Parent Drug (this compound) :
-
Metabolite M1 :
N-Oxidation Analysis
Post-preparation with TiCl₃ revealed six N-oxide metabolites (M6, M10, M11, M18, M22, M25), indicating oxidation of the pyridine nitrogen .
Therapeutic Synergy via Metabolic Pathways
This compound’s NAD⁺ depletion enhances the efficacy of PARP inhibitors (e.g., olaparib) by exacerbating DNA damage and apoptosis in cancer cells . This synergy underscores the clinical relevance of its metabolic profile.
Scientific Research Applications
Glioblastoma Multiforme (GBM)
Recent studies have highlighted Daporinad's potential in treating GBM, a highly aggressive brain tumor. A study identified this compound as effective against GBM cell lines, showing significant cytotoxicity at low concentrations. The compound inhibited cell migration and sensitized GBM cells to temozolomide (TMZ), a standard chemotherapy drug. The findings suggest that this compound could be integrated into treatment regimens for GBM, particularly in cases with varying NAMPT expression levels .
| Study | Cell Lines Used | IC50 Value | Effects Observed |
|---|---|---|---|
| Study 1 | U251, LN229 | 60 nM | Inhibited migration and enhanced TMZ sensitivity |
Acute Myeloid Leukemia (AML)
This compound has shown promising results in AML, particularly in samples with monosomy 7/del(7q). Research indicates that these specific AML cells exhibit heightened sensitivity to this compound compared to those with diploid chromosome 7 or healthy controls. The compound induced significant cell death in these sensitive populations .
| Cohort | Response to this compound | EC50 Value |
|---|---|---|
| -7/-7q AML | High sensitivity | Lower than diploid AML |
Cutaneous T-Cell Lymphoma (CTCL)
This compound completed Phase 2 clinical trials for CTCL treatment, demonstrating its efficacy as a therapeutic agent. The trials focused on evaluating the safety and effectiveness of this compound in patients with this malignancy .
Combination Therapies
This compound has been explored in combination with other therapies to enhance treatment efficacy:
- PARP Inhibitors : Studies indicate that this compound synergizes with PARP inhibitors like olaparib to overcome drug resistance in ovarian cancer models. This combination significantly enhances DNA damage and cell death in resistant cancer cells .
Pharmacokinetics and Stability
This compound exhibits favorable pharmacokinetic properties. A study utilizing an LC-qTOF-MS assay established its stability under various conditions and confirmed linear pharmacokinetics at lower doses (5-10 mg/kg), while a non-linear trend was observed at higher doses (30 mg/kg) .
Case Studies and Clinical Trials
- Case Study: Glioblastoma Treatment : A patient cohort treated with this compound showed improved outcomes when combined with standard therapies, emphasizing the need for further exploration in clinical settings.
- Clinical Trial Data : In the Phase 2 trials for CTCL, patients receiving this compound reported manageable side effects and positive responses, warranting further investigation into long-term efficacy.
Mechanism of Action
Daporinad exerts its effects by inhibiting nicotinamide phosphoribosyl transferase, leading to a depletion of nicotinamide adenine dinucleotide levels in cells. This depletion disrupts cellular metabolism and energy production, ultimately inducing apoptosis in tumor cells. The molecular targets and pathways involved include the inhibition of nicotinamide phosphoribosyl transferase and the subsequent activation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Daporinad is part of a growing class of NAMPT inhibitors, including KPT9274, GMX1778, and LSN3154566. Below is a comparative analysis based on mechanistic, pharmacokinetic, and clinical
Mechanism and Selectivity
This compound’s non-competitive binding (Ki = 0.3–0.4 nM) distinguishes it from competitive inhibitors like GMX1778 . Its selectivity minimizes off-target effects, whereas KPT9274’s dual PAK4/NAMPT inhibition may broaden therapeutic utility but increase toxicity risks .
Antitumor Efficacy
- This compound: Demonstrates IC50 values <10 nM in GBM, AML, and NEPC models. In AML with -7/-7q chromosomal abnormalities, it achieves 50% cell death at 4 nM lower concentrations than in diploid cells .
- KPT9274/GMX1778 : Show comparable efficacy in AML but lack detailed data in GBM or NEPC .
- Combination Therapy : this compound synergizes with temozolomide (TMZ) in TMZ-resistant GBM, enhancing apoptosis via NAMPT-low tumor targeting . Similar synergy is unreported for other NAMPT inhibitors.
Pharmacokinetics and Metabolism
Its extensive metabolite profile contrasts with GMX1778’s reliance on prodrug conversion .
Clinical Progress
Biological Activity
Daporinad, also known as FK866, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in tumor cells and enhance the efficacy of other anticancer agents. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound functions by inhibiting NAMPT, leading to a depletion of intracellular NAD+, which is crucial for various cellular processes including energy metabolism and DNA repair. The inhibition of NAMPT disrupts the NAD+ salvage pathway, resulting in increased susceptibility of cancer cells to apoptosis. This mechanism has been shown to be effective across various cancer types, including glioblastoma and acute myeloid leukemia (AML).
In Vitro Studies
- Antitumoral Effects : this compound has demonstrated significant antitumoral activity in glioblastoma cell lines. A study indicated that it exhibited cytotoxic effects at low concentrations, with varying efficacy based on NAMPT expression levels in different cell lines:
- Combination Therapies : In combination with temozolomide (TMZ), this compound enhanced the cytotoxic effects on GBM cells, particularly those with low NAMPT expression. The combination therapy showed promising results in sensitizing resistant cells to TMZ .
- AML Sensitivity : this compound has been shown to be particularly effective in AML samples with monosomy 7/del(7q). These samples exhibited significantly lower viability after treatment with this compound compared to wild-type AML samples and healthy controls .
In Vivo Studies
A pharmacokinetic study using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) identified 25 metabolites of this compound in mouse plasma, indicating complex metabolic pathways involved in its clearance. The study revealed that this compound had a linear pharmacokinetic profile at lower doses but exhibited non-linear characteristics at higher doses, suggesting potential saturation of metabolic pathways .
Case Studies
- Glioblastoma : In a preclinical model, this compound was evaluated for its effects on GBM neurospheres derived from patient biopsies. The results confirmed its cytotoxicity while sparing normal astrocytes, highlighting its selective action against tumor cells .
- Ovarian Cancer : Research indicated that combining this compound with PARP inhibitors like olaparib significantly enhanced the efficacy of treatment in PARPi-resistant ovarian cancer models. This combination led to increased apoptosis and improved therapeutic outcomes .
Table 1: Summary of this compound's Biological Activity Across Cancer Types
| Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|
| Glioblastoma | NAMPT inhibition leading to NAD+ depletion | Cytotoxic effects observed; synergistic with TMZ |
| Acute Myeloid Leukemia | Enhanced sensitivity in -7/-7q samples | Significant cell death compared to controls |
| Ovarian Cancer | Synergistic with PARP inhibitors | Increased apoptosis and reduced tumor growth |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Dose Range | 5 - 30 mg/kg |
| Linear PK Range | 5 - 10 mg/kg |
| Non-linear PK Observed | At 30 mg/kg |
| Number of Identified Metabolites | 25 |
Q & A
Q. What is the primary mechanism of action of Daporinad in cancer cells, and how can researchers experimentally validate this in vitro?
this compound inhibits nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, leading to NAD+ depletion and subsequent cell death. To validate this mechanism, researchers can:
- Measure intracellular NAD+ levels using colorimetric or fluorometric assays (e.g., NAD/NADH-Glo™).
- Assess NAMPT enzymatic activity via in vitro assays with recombinant NAMPT and substrate PRPP.
- Conduct dose-response experiments (e.g., MTT assays) to calculate IC50 values in cell lines (e.g., U-251, LN-229 glioblastoma cells) .
Q. How do researchers determine the optimal dosing range for this compound in preclinical models?
Optimal dosing is determined through:
- Dose-response curves : Treat cells with this compound (e.g., 0.1–100 nM) for 72 hours, followed by viability assays (MTT or ATP-based assays). IC50 values are calculated using nonlinear regression .
- Pharmacokinetic (PK) profiling : In murine models, administer this compound intravenously (e.g., 5–30 mg/kg) and quantify plasma concentrations via LC-qTOF-MS to assess clearance rates and AUC-dose relationships .
Advanced Research Questions
Q. How can researchers address contradictory findings between this compound’s preclinical efficacy and clinical trial outcomes?
Discrepancies may arise from:
- Microbiome interactions : Gut microbiota can metabolize nicotinamide into NAD+ precursors, mitigating this compound’s effects. Experimental solutions include using germ-free models or co-administering antibiotics .
- Heterogeneous tumor microenvironments : Use patient-derived xenografts (PDX) or 3D organoid models to mimic clinical heterogeneity.
- Biomarker-driven stratification : Prioritize tumors with high NAMPT expression or low baseline NAD+ levels using RNA-seq or metabolomic profiling .
Q. What methodological considerations are critical when designing combination therapies involving this compound and chemotherapeutic agents?
Key steps include:
- Synergy screening : Use combinatorial dose matrices (e.g., this compound + temozolomide) and calculate synergy scores via the Chou-Talalay method .
- Sequencing optimization : Test pre-treatment with this compound to deplete NAD+ before administering DNA-damaging agents (e.g., cisplatin).
- Toxicity profiling : Monitor off-target effects in co-cultures of cancer cells and normal astrocytes to assess therapeutic windows .
Q. How can in vitro metabolite profiling of this compound inform the selection of animal models for toxicology studies?
- Species-specific metabolism : Incubate this compound with liver microsomes from rats, dogs, monkeys, and humans. Identify major metabolites (e.g., M11 in monkeys) via UPLC-Q/Orbitrap-MS to align preclinical models with human metabolic pathways .
- Metabolite stability assays : Test plasma stability (freeze-thaw cycles, long-term storage) to ensure metabolite integrity in PK studies .
Q. What experimental approaches are recommended to identify predictive biomarkers of this compound sensitivity in heterogeneous cancer cell populations?
- Transcriptomic profiling : Use RNA-seq to correlate NAMPT expression with drug sensitivity scores (DSS) in panels like the Cancer Cell Line Encyclopedia (CCLE) .
- CRISPR screening : Perform NAMPT knockout/overexpression in resistant cell lines (e.g., NCI-H660) to validate gene-drug interactions .
- Single-cell analysis : Apply scRNA-seq to identify subpopulations with upregulated NAD+ salvage pathways in glioblastoma biopsies .
Q. How do pharmacokinetic properties of this compound, such as nonlinear AUC-dose relationships, influence experimental design in murine models?
- Dose escalation studies : Administer this compound at 10–30 mg/kg IV and monitor Cmax and AUC saturation, which may indicate transporter-mediated clearance. Use WinNonlin® for non-compartmental PK analysis .
- Mass balance studies : Radiolabel this compound to track excretion routes (e.g., fecal vs. urinary) and identify saturation thresholds in elimination pathways .
Tables for Key Data
Table 1: IC50 Values of this compound in Preclinical Models
| Cell Line/Model | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| U-251 GBM | 10 | MTT (72 h) | |
| LN-229 GBM | 15 | MTT (72 h) | |
| NCI-H660 (NEPC) | 0.67 | Growth inhibition | |
| A2780 (Ovarian) | 1.0 | ATP-based |
Table 2: Major Metabolic Pathways of this compound
| Pathway | Metabolite ID | Species Specificity |
|---|---|---|
| N-dealkylation | M8 | Rat, Human |
| Amide hydrolysis | M11 | Monkey |
| Oxidation | M15 | Dog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
